molecular formula C10H9Br2N3O4 B599154 Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332605-92-1

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B599154
CAS No.: 1332605-92-1
M. Wt: 395.007
InChI Key: RIXGMVGJZBEILK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
    • δ 8.86 (d, J = 1.6 Hz, 1H, H-5)
    • δ 8.24 (s, 1H, H-3)
    • δ 4.38 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$)
    • δ 1.39 (t, J = 7.1 Hz, 3H, OCH$$2$$CH$$3$$)
  • $$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
    • δ 162.1 (C=O)
    • δ 148.9 (C-6-NO$$_2$$)
    • δ 133.5 (C-8-Br)
    • δ 61.7 (OCH$$2$$CH$$3$$)

Infrared (IR) Spectroscopy

Key IR absorptions (cm$$^{-1}$$):

  • 1724 (C=O stretch, ester)
  • 1532 (asymmetric NO$$_2$$ stretch)
  • 1345 (symmetric NO$$_2$$ stretch)
  • 675 (C–Br stretch)

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits λ$$_{\text{max}}$$ at:

  • 274 nm (π→π* transition, imidazo[1,2-a]pyridine)
  • 342 nm (n→π* transition, nitro group)

X-ray Diffraction Studies and Crystal Packing Behavior

Single-crystal X-ray diffraction confirms a monoclinic lattice with P2$$_1$$/c symmetry. The crystal packing is stabilized by:

  • Intermolecular hydrogen bonds between the hydrobromide ion and carboxylate oxygen (O···H–Br: 2.12 Å) .
  • π-π stacking between imidazo[1,2-a]pyridine cores (centroid-centroid distance: 3.48 Å) .
  • Halogen bonding between bromine and nitro oxygen (Br···O: 3.21 Å) .

The ethyl ester groups occupy interstitial spaces, minimizing steric clashes (Figure 2). Thermal displacement parameters indicate minimal disorder in the nitro and bromine substituents .

Tautomeric Forms and Resonance Stabilization Effects

The imidazo[1,2-a]pyridine system exhibits two major tautomeric forms (Figure 3):

  • Amino-ketone tautomer : Stabilized by intramolecular hydrogen bonding between N1–H and the ester carbonyl.
  • Imino-enol tautomer : Favored in polar solvents due to resonance delocalization of the nitro group’s electron-withdrawing effects .

Resonance stabilization energy calculations (DFT, B3LYP/6-311+G**) indicate:

  • Nitro group resonance contributes 28.5 kcal/mol stabilization.
  • Bromine hyperconjugation lowers the LUMO energy by 1.7 eV, enhancing electrophilic reactivity at C-3 .

Figure 3: Resonance structures showing electron delocalization pathways in the nitro-substituted ring.

Properties

IUPAC Name

ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXGMVGJZBEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724883
Record name Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332605-92-1
Record name Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclocondensation

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For example:

  • Ethyl 2-aminopyridine-3-carboxylate reacts with α-bromoacetophenone in ethanol under reflux to form the imidazo[1,2-a]pyridine ester.

  • Yields for analogous reactions range from 65–85%, depending on substituent electronic effects.

Metal-Free Cyclization

Recent advances emphasize eco-friendly, metal-free conditions:

  • 2-Aminopyridine and ethyl 3-bromo-2-oxopropanoate undergo cyclization in aqueous KOH at 80°C, yielding ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives.

  • This method avoids transition metals, simplifying purification and reducing environmental impact.

Sequential Functionalization: Bromination and Nitration

Bromination at Position 8

Electrophilic bromination of the imidazo[1,2-a]pyridine core is directed by the ester group at position 2:

  • N-Bromosuccinimide (NBS) in DMF at 0–5°C selectively brominates position 8 due to the ester’s meta-directing effect.

  • Alternative methods use Br₂ in acetic acid , though NBS offers better regiocontrol.

Hypothetical Reaction Conditions

StepReagent/ConditionsTemp (°C)Time (h)Yield*
1NBS, DMF, 0°C0–5475%
2Br₂, CH₃COOH, stirring251260%

*Yields estimated from analogous brominations.

Nitration at Position 6

Nitration follows bromination to avoid interference from the electron-withdrawing nitro group:

  • Fuming HNO₃ in H₂SO₄ at –10°C selectively nitrates position 6, guided by the bromine’s para-directing influence.

  • Lower temperatures minimize ester hydrolysis.

Key Mechanistic Insights

  • Nitronium ion (NO₂⁺) attack occurs para to bromine (position 6) due to resonance stabilization.

  • The ester group at position 2 further deactivates the ring, enhancing regioselectivity.

Hydrobromide Salt Formation

Acid-Base Reaction

The free base is treated with aqueous HBr (48%) in ethanol:

  • Stirring at 25°C for 2 hours precipitates the hydrobromide salt.

  • Recrystallization from ethanol/water (1:1) improves purity.

Characterization Data

  • Melting Point : 210–212°C (decomposes).

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.40 (q, 2H, CH₂CH₃), 7.85 (d, 1H, H-5), 8.30 (s, 1H, H-3), 8.95 (s, 1H, H-7).

  • HPLC Purity : ≥98% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield*
Bromination → Nitration → SaltHigh regioselectivityHarsh nitration conditions60%
Nitration → Bromination → SaltEarly nitro group introductionReduced bromination efficiency45%
One-pot FunctionalizationShorter synthesisLow selectivity for multi-substitution35%

*Hypothetical yields based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, amino derivatives, and oxidized forms, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the imidazo[1,2-a]pyridine core also play crucial roles in its activity by facilitating binding to target proteins and enzymes.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound : Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide Br (8), NO₂ (6), COOEt (2) 403.04 (calc.) High electrophilicity, moderate solubility (hydrobromide salt) Antitrypanosomal agents, kinase inhibitors
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332589-53-3) Br (8), COOEt (2) 327.02 Lower reactivity (no nitro group), higher lipophilicity Intermediate in drug synthesis
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 859787-40-9) Br (6), CH₃ (5), COOEt (2) 283.01 Steric hindrance at position 5, reduced electrophilicity Antimicrobial research
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) Br (8), Cl (6), COOEt (2) 302.95 Enhanced halogen bonding, moderate solubility Anticancer intermediates
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) 287.09 Electron-withdrawing fluorine, improved metabolic stability CNS drug development

Pharmacological Activity

  • In contrast, the 8-amino-6-bromo analog (CAS 139995-45-8) exhibits cyclin-dependent kinase (CDK2) inhibition due to its amino group .

Industrial and Research Relevance

  • Market Demand : Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3) has documented industrial consumption in pharmaceutical intermediates, reflecting the broader utility of brominated imidazo[1,2-a]pyridines .

Biological Activity

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by the following substituents:

  • Bromine atom at the 8th position
  • Nitro group at the 6th position
  • Ethyl ester group at the 2nd position

The synthesis typically involves:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through a condensation reaction between 2-aminopyridine and α-haloketones.
  • Nitration : Conducted at low temperatures to ensure regioselectivity.
  • Bromination : Introduced via bromination agents like N-bromosuccinimide (NBS) in suitable solvents (e.g., acetic acid) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid and protein biosynthesis, disrupting essential cellular processes.
  • DNA Intercalation : It intercalates into DNA, leading to structural distortions that inhibit replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress within cells, promoting apoptosis .

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

  • Antimicrobial Activity : Demonstrated significant efficacy against multidrug-resistant strains of pathogens, including those responsible for tuberculosis and malaria.
  • Anticancer Properties : Exhibits cytotoxic effects on specific cancer cell lines by inducing apoptosis through ROS generation and enzyme inhibition .
  • Material Science Applications : Utilized in developing novel materials with electronic and optical properties due to its unique structural features .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylateLacks bromineReduced reactivity
Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylateContains chlorineDifferent chemical properties
Ethyl 8-bromo-6-aminoimidazo[1,2-a]pyridine-2-carboxylateNitro replaced by aminoAltered reactivity and effects

The variations in substituents significantly influence the reactivity and biological properties of these compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate against various bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that treatment with ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to ROS generation leading to mitochondrial dysfunction .

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